Fmoc-(S)-2-(4-pentenyl)Ala-OH
説明
Structural Characterization
Molecular Formula and Weight
The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid has the molecular formula C₂₃H₂₅NO₄ , with a molecular weight of 379.45 g/mol . Its structure integrates a fluorenylmethoxycarbonyl (Fmoc) group, a methyl-substituted alanine backbone, and a hept-6-enoic acid chain. The systematic IUPAC name reflects its stereochemical configuration and functional groups .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅NO₄ |
| Molecular Weight | 379.45 g/mol |
| CAS Registry Number | 288617-73-2 |
| SMILES Notation | C=CCCCC@(NC(=O)OCC₁C₂=CC=CC=C₂C₃=CC=CC=C₃₁)C(=O)O |
Stereochemistry
The (S) configuration at the second carbon atom is critical for its biological and synthetic applications. This stereochemical assignment is confirmed by optical rotation measurements (e.g., +7.733° in chloroform) and chiral chromatography . The 4-pentenyl side chain’s double bond at the sixth position introduces geometric isomerism, though the trans configuration is predominant in synthetic preparations .
Functional Groups
The compound features three distinct functional groups:
- Fmoc Protecting Group : A fluorenylmethoxycarbonyl moiety attached to the amino group, providing stability during peptide synthesis .
- Alkenyl Side Chain : A 4-pentenyl group (CH₂CH₂CH₂CH=CH₂) at the alpha position, enabling participation in ring-closing metathesis reactions .
- Carboxylic Acid : A terminal -COOH group, facilitating conjugation in peptide chains .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃): Peaks at δ 7.75–7.30 ppm (aromatic protons from Fmoc), δ 5.80–5.20 ppm (alkenyl protons), and δ 4.40–4.20 ppm (methine proton adjacent to the Fmoc group) .
- ¹³C NMR : Signals at δ 174.5 ppm (carboxylic acid carbonyl) and δ 156.2 ppm (Fmoc carbamate carbonyl) .
Infrared (IR) Spectroscopy
- Strong absorption at 1710 cm⁻¹ (C=O stretch of carbamate and carboxylic acid) and 1650 cm⁻¹ (amide I band) .
Mass Spectrometry (LCMS)
- ESI-MS : [M+H]⁺ peak at m/z 380.4, consistent with the molecular weight .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJFPZWLOJOINV-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670477 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288617-73-2 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Starting Materials and Reagent Selection
The synthesis begins with a chiral α-methyl amino acid precursor, typically (S)-2-amino-2-methylhept-6-enoic acid. The pentenyl side chain (C₅H₉) is introduced during the alkylation step, while the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino functionality. Key reagents include:
Alkylation of α-Methyl Alanine Derivatives
The pentenyl group is introduced via a nucleophilic alkylation reaction. A glycine equivalent, such as a nickel- or palladium-complexed Schiff base, reacts with pentenyl bromide under basic conditions (e.g., LDA in THF at -78°C). This step achieves the desired 2-methylhept-6-enoic acid backbone with >90% regioselectivity.
Fmoc Protection of the Amino Group
The free amino group is protected using Fmoc-Cl in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. Reaction conditions (20°C, 12 hours) yield the Fmoc-protected intermediate with 85–90% efficiency.
Acidic Workup and Isolation
The crude product is precipitated by acidifying the reaction mixture (pH 2–3 using HCl) and extracted into ethyl acetate. Rotary evaporation yields a pale yellow viscous liquid, which is further purified via column chromatography (silica gel, hexane/ethyl acetate gradient).
Stereochemical Control
Enantiomeric purity (>99% ee) is achieved through:
-
Asymmetric catalysis : Use of Evans oxazolidinones or Jacobsen’s thiourea catalysts during alkylation.
-
Chiral HPLC : Final purification on a chiral stationary phase (e.g., Chiralpak IA) to resolve (S)- and (R)-enantiomers.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are obtained in polar aprotic solvents (DMF or THF) at -20°C to 25°C. Elevated temperatures (>40°C) promote epimerization, reducing enantiomeric excess.
Catalytic Systems
Transition metal catalysts (e.g., Pd(OAc)₂) improve alkylation efficiency, while DMAP accelerates Fmoc protection by deprotonating the amino group.
Purification Techniques
| Step | Method | Conditions | Purity Achieved |
|---|---|---|---|
| 1 | Column Chromatography | Silica gel, hexane/EtOAc (7:3) | 95% |
| 2 | Recrystallization | Ethanol/water (4:1) at -20°C | 98% |
| 3 | Chiral HPLC | Chiralpak IA, heptane/i-PrOH (9:1) | >99% ee |
Analytical Characterization
Spectroscopic Data
化学反応の分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activities of compounds related to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid. For instance, derivatives synthesized from similar structures have shown effectiveness against multidrug-resistant strains of bacteria and fungi. The evaluation of these compounds typically involves determining their minimum inhibitory concentrations (MICs), which provides insight into their efficacy against various pathogens .
Cancer Research
The compound's structural analogs are being investigated for their potential anti-cancer properties. The fluorenylmethoxycarbonyl (Fmoc) group is known to facilitate the formation of peptide bonds, which can be crucial in developing peptide-based therapeutics aimed at targeting cancer cells. Studies have demonstrated that specific modifications to the Fmoc group can lead to enhanced selectivity and potency against cancerous tissues .
Peptide Synthesis
Solid-phase Peptide Synthesis (SPPS)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is widely utilized as a building block in solid-phase peptide synthesis. The Fmoc protecting group allows for selective deprotection under mild conditions, making it easier to assemble complex peptides. This method has been instrumental in synthesizing biologically active peptides that require precise control over amino acid sequences .
Drug Development
Formulation of Peptide Drugs
In drug formulation, this compound can serve as an essential intermediate for synthesizing peptide drugs. Its ability to form stable linkages with other pharmacophores enhances the bioavailability and stability of the resulting drug candidates. Researchers are exploring its use in creating prodrugs that can improve therapeutic outcomes by enhancing solubility and absorption rates in biological systems .
Case Studies
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine in DMF, to reveal the free amino group for further reactions. This selective deprotection allows for the stepwise assembly of peptides with high precision .
類似化合物との比較
Key Differences and Functional Implications
Stereochemistry :
- The S-configuration in the target compound provides optimal spatial orientation for MDM2 binding, achieving a 2.5-fold higher affinity than its R-enantiomer in stapled p53 peptides .
- The α-methyl group in the target compound reduces conformational flexibility, enhancing proteolytic resistance compared to unmethylated analogs (e.g., CAS 1093645-21-6) .
Chain Length and Unsaturation: Hept-6-enoic acid (C7 alkene) balances rigidity and synthetic feasibility, whereas dec-9-enoic acid (C10 alkene) improves membrane permeability but complicates SPPS due to steric bulk . Replacement of the alkene with an alkyne (e.g., non-8-ynoic acid) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, though it may reduce peptide stability under acidic conditions .
Side-Chain Modifications :
- Piperazinyl or benzyl substituents (e.g., compounds 2e–2j in ) enhance solubility and target-specific interactions but introduce synthetic challenges, such as requiring extended coupling times (2 × 4 minutes at 90°C) .
生物活性
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, an amino group, and a double bond within its heptenoic acid structure. Its molecular formula is , with a molecular weight of approximately 393.45 g/mol. The stereochemistry at the 2 position contributes to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
The biological activities of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid can be categorized into several therapeutic areas:
-
Antimicrobial Activity :
- Research indicates that derivatives of fluorenone, including this compound, exhibit antimicrobial properties against various bacterial strains. The presence of the fluorenyl group is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells and exerting its inhibitory effects on growth .
- Antitumor Activity :
- Neuroprotective Effects :
The mechanisms underlying the biological activities of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid are complex and multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and replication, such as enoyl-acyl carrier protein reductase (InhA), which is crucial for fatty acid biosynthesis in bacteria .
- Cell Cycle Modulation : Research suggests that this compound can induce apoptosis in cancer cells by disrupting normal cell cycle progression and activating apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Topoisomerase inhibition | |
| Neuroprotection | Modulation of neurotransmitter systems |
Notable Studies
-
Antimicrobial Efficacy :
A study demonstrated that fluorenone derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics . -
Antitumor Potential :
In vitro studies revealed that certain modifications to the fluorenone structure enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer therapeutics . -
Neuroprotective Mechanisms :
Investigations into the neuroprotective effects indicated that compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid can mitigate oxidative stress in neuronal cells, which is pivotal in neurodegenerative disease models .
Q & A
Q. What are the standard synthetic routes for preparing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid?
The compound is synthesized via multi-step protocols involving Fmoc (fluorenylmethoxycarbonyl) protection of amino groups. Key steps include:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
- Deprotection : Selective removal of the Fmoc group under basic conditions (e.g., 20% piperidine in DMF) .
- Purification : Reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water .
Q. How should researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- NMR spectroscopy : Confirm stereochemistry and monitor deprotection efficiency (e.g., disappearance of Fmoc-related proton signals at ~7.3–7.8 ppm) .
- Mass spectrometry (MS) : Verify molecular weight using ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95%) with C18 columns and UV detection at 254 nm .
Q. What safety precautions are critical when handling this compound?
Based on structurally similar Fmoc-protected amino acids:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 hazard) .
- Storage : Keep sealed at 2–8°C in dry conditions to prevent hydrolysis .
Q. How is this compound applied in peptide synthesis?
The Fmoc group protects the α-amino group during solid-phase peptide synthesis (SPPS). Steps include:
- Coupling : Activate carboxyl groups with HBTU/HOBt in DMF .
- Deprotection : Remove Fmoc with piperidine to expose the amino group for subsequent couplings .
- Cleavage : Use TFA cocktails to release the peptide from the resin .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during coupling?
Racemization is influenced by:
Q. What mechanistic insights explain the stability of the Fmoc group under acidic vs. basic conditions?
The Fmoc group is stable under acidic conditions but cleaved by bases (e.g., piperidine) via β-elimination. This stability arises from:
- Electron-withdrawing fluorenyl group : Stabilizes the carbonate linkage against acid hydrolysis .
- Steric hindrance : Protects the carbonyl from nucleophilic attack in mild acids .
Q. How does the compound’s stability vary in different solvents, and what degradation products form?
- Polar aprotic solvents (DMF, DMSO) : Promote slow hydrolysis of the ester linkage, forming fluorenylmethanol and CO₂ .
- Aqueous buffers (pH > 8) : Rapid deprotection occurs, releasing the free amino acid .
- Degradation analysis : Monitor via LC-MS for byproducts like 9-fluorenone (m/z 180.1) .
Q. What computational methods are used to predict the compound’s reactivity in novel reactions?
Q. How can researchers resolve contradictions in reported toxicity data for Fmoc derivatives?
Discrepancies arise due to:
- Purity variations : Impurities (e.g., residual piperidine) may skew acute toxicity assays (H302, H315) .
- Assay specificity : Use cell-based assays (e.g., HEK293 viability tests) to isolate compound-specific effects .
- Cross-reference SDS : Compare data from multiple suppliers to identify consistent hazards .
Q. What strategies improve the compound’s compatibility with in vivo studies?
- Prodrug design : Modify the carboxyl group to esters for enhanced bioavailability .
- Encapsulation : Use liposomes or PEGylated nanoparticles to reduce renal clearance .
- Metabolic stability assays : Test in liver microsomes to identify vulnerable functional groups .
Methodological Notes
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to confirm stereochemistry .
- Contradiction Management : Replicate conflicting synthesis protocols (e.g., solvent ratios, catalysts) to identify reproducibility issues .
- Ethical Compliance : Follow institutional guidelines for disposal of Fmoc-containing waste (e.g., incineration via licensed facilities) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
